molecular formula C18H15N3O3 B1172102 C.I. Reactive blue 23 CAS No. 12217-10-6

C.I. Reactive blue 23

Cat. No.: B1172102
CAS No.: 12217-10-6
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Reactive Blue 23 (CAS 12217-10-6) is a chemical compound supplied for laboratory and research purposes. It is classified as a reactive dye. Reactive dyes are a class of highly soluble anionic dyes primarily used for coloring cellulose fibers like cotton and rayon, where they form covalent bonds with the fiber for excellent wash fastness . As a research material, this compound can be applied in studies focused on optimizing dyeing processes and parameters. Furthermore, it serves as a model compound in environmental science research for developing and testing novel wastewater treatment methods, particularly for the removal of colored pollutants from industrial effluents . This product is intended for research use only and is not meant for human consumption or personal use.

Properties

CAS No.

12217-10-6

Molecular Formula

C18H15N3O3

Origin of Product

United States

Preparation Methods

Diazotization of Sulfonated Amines

The primary route begins with diazotizing 4-amino-5-methoxy-2-methylbenzenesulfonic acid (Sulpho Tobias Acid). In Patent CN103044960A, 300 kg of Sulpho Tobias Acid is dissolved in 15% HCl at 0–5°C, followed by sodium nitrite addition to generate the diazonium salt. Excess nitrous acid is neutralized with sulfamic acid, ensuring reaction safety and reproducibility.

Acid Coupling with H Acid

The diazonium salt is coupled to H acid under acidic conditions (pH 6.5–7.0) at 25°C. This step forms the azo-linked chromophore, with TLC monitoring ensuring reaction completion. The Asian Journal of Chemistry method uses a similar approach, employing H acid sodium salt and maintaining pH 5–6 with sodium carbonate.

Reactive Group Introduction via Triazine Condensation

Alkaline Coupling with Cyanuric Chloride

Post chromophore formation, the intermediate reacts with cyanuric chloride to introduce the reactive monochlorotriazine group. In CN103044960A, the coupling occurs at 10–15°C and pH 9–9.5 using sodium hydroxide, followed by pH adjustment to 6–7 with HCl. Patent CN102911523A details a two-step condensation:

  • Primary condensation : Bromamine acid (2-amino-5-sulfobenzoic acid) reacts with cyanuric chloride at 0–5°C and pH 6.0–6.5.

  • Secondary condensation : The product couples with 2-amino-5-sulfonic benzoic acid at 30–35°C and pH 7.0–7.5.

Industrial-Scale Purification Techniques

Filtration and Adsorption

Post-reaction mixtures are treated with diatomite and activated carbon to remove byproducts. CN102911523A specifies 40 kg diatomite and 60–80 kg activated carbon for filtrate clarification, achieving >95% purity.

Salting-Out and Drying

Sodium chloride (20% w/v) precipitates the dye, which is filtered, washed, and spray-dried. Patent CN103044960A reports a 92% yield (1,300 kg product), while the Asian Journal of Chemistry method achieves 85–90% yield after ether washing.

Comparative Analysis of Synthesis Methods

Parameter CN103044960A Asian J. Chem. CN112111174A
Diazotization Temp (°C)0–50–50–5
Coupling AgentH AcidH Acid Sodium SaltFormula I Derivative
Reaction pH6.5–7.0 (acidic)5–6 (sodium acetate)6.0–6.5 (soda ash)
PurificationSpray DryingNaCl PrecipitationFiltration + Drying
Yield (%)9285–9088–90

Process Optimization and Challenges

Temperature Control

Maintaining 0–5°C during diazotization prevents diazonium salt decomposition, critical for reproducibility. The Asian Journal of Chemistry method highlights exothermic coupling reactions requiring ice baths.

pH Management

Precise pH control during coupling (6.5–7.0) ensures optimal electrophilic substitution on H acid. Deviations cause side reactions, reducing yield.

Byproduct Mitigation

Patent CN102911523A employs cuprous chloride (10 kg) to suppress bromamine acid oxidation, enhancing yield to 92% .

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing C.I. Reactive Blue 23?

Answer:
Synthesis of this compound typically involves coupling reactive anthraquinone derivatives with chlorotriazine groups under controlled pH and temperature conditions. Key steps include:

  • Purification : Column chromatography or recrystallization to isolate the dye .
  • Characterization : Use UV-Vis spectroscopy (λmax ~610–620 nm for anthraquinone chromophores) and FTIR to confirm functional groups (e.g., sulfonic acid, triazine rings). High-performance liquid chromatography (HPLC) with a C18 column ensures purity (>95%) .
  • Structural validation : NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) for molecular weight confirmation .

Basic: How can researchers ensure the reproducibility of dye adsorption kinetics experiments for this compound on cellulose fibers?

Answer:
Reproducibility requires strict control of:

  • Experimental variables : Temperature (25±0.5°C), pH (10.5–11.5 for alkaline fixation), ionic strength (NaCl concentration, e.g., 50–100 g/L) .
  • Instrument calibration : Regular calibration of spectrophotometers for consistent absorbance measurements.
  • Data normalization : Express adsorption capacity (mg/g) relative to fiber mass and initial dye concentration. Include error bars from triplicate trials .
  • Documentation : Detailed protocols for solution preparation, agitation speed, and contact time intervals (e.g., 5–60 min sampling) .

Advanced: How do nonionic surfactants influence the adsorption kinetics and thermodynamic stability of this compound in textile dyeing processes?

Answer:
Nonionic surfactants (e.g., Triton X-100) alter dye behavior through:

  • Micelle formation : Surfactants above critical micelle concentration (CMC) encapsulate dye molecules, reducing aggregation. This delays adsorption but improves uniformity .
  • Kinetic modeling : Fit data to pseudo-second-order models to quantify surfactant effects on rate constants (k₂). For example, 0.1% Triton X-100 may reduce k₂ by 30% compared to surfactant-free systems .
  • Thermodynamic analysis : Calculate ΔG° (adsorption spontaneity) and ΔH° (enthalpy changes) using van’t Hoff plots. Surfactants often lower ΔH° due to reduced dye-fiber affinity .

Table 1: Example Data for Surfactant Impact on Adsorption

Surfactant TypeConcentration (%)k₂ (g/mg·min)ΔG° (kJ/mol)
None00.045-12.3
Triton X-1000.10.032-9.8
Brij 350.10.029-8.5

Advanced: How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔH°, ΔS°) for this compound binding to cellulose?

Answer:
Discrepancies often arise from methodological differences. Strategies include:

  • Meta-analysis : Compare studies for consistency in temperature ranges, ionic strength, and dye purity. Exclude datasets with incomplete metadata .
  • Sensitivity testing : Replicate experiments under varying conditions (e.g., 20–40°C) to identify parameters causing divergence .
  • Error propagation analysis : Quantify uncertainties in calorimetry or spectrophotometric measurements using tools like Monte Carlo simulations .
  • Cross-validation : Use alternative methods (e.g., isothermal titration calorimetry vs. adsorption isotherms) to verify thermodynamic consistency .

Basic: What spectroscopic techniques are optimal for analyzing degradation byproducts of this compound in environmental studies?

Answer:

  • UV-Vis spectroscopy : Monitor decolorization (absorbance decline at λmax) .
  • LC-MS/MS : Identify degradation intermediates (e.g., sulfonated anthraquinones) with m/z resolution .
  • FTIR : Detect functional group changes (e.g., loss of triazine rings at 1550 cm⁻¹) .
  • TOC analysis : Quantify mineralization efficiency (correlate dye removal with total organic carbon reduction) .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound with nucleophilic sites on cellulose?

Answer:

  • Molecular docking : Simulate dye-cellulose interactions using software like AutoDock Vina to predict binding affinities .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity of triazine groups .
  • Kinetic Monte Carlo models : Predict reaction pathways under varying pH and temperature .
  • Validation : Compare computational results with experimental kinetic data (e.g., second-order rate constants) .

Basic: How can researchers design a robust experimental plan to assess the photostability of this compound on dyed fabrics?

Answer:

  • Light exposure : Use xenon-arc lamps (ISO 105-B02 standards) to simulate UV/visible light .
  • Colorfastness metrics : Measure ΔE* (CIELAB color difference) before/after exposure. ΔE* > 2 indicates significant fading .
  • Control variables : Maintain constant humidity (50±5%) and temperature (25°C) .
  • Accelerated aging : Correlate short-term lab results with long-term natural exposure using Arrhenius models .

Advanced: How do electrolyte additives (e.g., Na₂SO₄ vs. NaCl) influence the electrochemical reduction mechanisms of this compound in wastewater treatment?

Answer:

  • Ion-specific effects : NaCl increases chloride radical formation, enhancing dye degradation via •OH radicals. Na₂SO₄ favors sulfate radicals (SO₄•⁻), which exhibit longer half-lives .
  • Cyclic voltammetry : Compare reduction peaks (e.g., -0.65 V vs. Ag/AgCl for anthraquinone reduction) in different electrolytes .
  • Reaction pathways : Use GC-MS to identify intermediates (e.g., dechlorinated products in NaCl systems) .

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